Cas no 751451-56-6 ((4-aminobutyl)boronic acid)

(4-aminobutyl)boronic acid 化学的及び物理的性質
名前と識別子
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- Boronic acid, (4-aminobutyl)- (9CI)
- (4-aminobutyl)boronic acid
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- MDL: MFCD32737090
- インチ: 1S/C4H12BNO2/c6-4-2-1-3-5(7)8/h7-8H,1-4,6H2
- InChIKey: OAFCXECELRRQJU-UHFFFAOYSA-N
- ほほえんだ: C(B(O)O)CCCN
(4-aminobutyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315362-10.0g |
(4-aminobutyl)boronic acid |
751451-56-6 | 10.0g |
$5641.0 | 2023-02-24 | ||
Enamine | EN300-315362-5g |
(4-aminobutyl)boronic acid |
751451-56-6 | 5g |
$4486.0 | 2023-09-05 | ||
Enamine | EN300-315362-1g |
(4-aminobutyl)boronic acid |
751451-56-6 | 1g |
$1709.0 | 2023-09-05 | ||
Enamine | EN300-315362-10g |
(4-aminobutyl)boronic acid |
751451-56-6 | 10g |
$5641.0 | 2023-09-05 | ||
Enamine | EN300-315362-2.5g |
(4-aminobutyl)boronic acid |
751451-56-6 | 2.5g |
$3542.0 | 2023-09-05 | ||
Enamine | EN300-315362-1.0g |
(4-aminobutyl)boronic acid |
751451-56-6 | 1.0g |
$1709.0 | 2023-02-24 | ||
Enamine | EN300-315362-5.0g |
(4-aminobutyl)boronic acid |
751451-56-6 | 5.0g |
$4486.0 | 2023-02-24 |
(4-aminobutyl)boronic acid 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
(4-aminobutyl)boronic acidに関する追加情報
Introduction to (4-aminobutyl)boronic Acid (CAS No. 751451-56-6)
(4-aminobutyl)boronic acid, with the chemical identifier CAS No. 751451-56-6, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical and chemical research. Boronic acids are known for their versatile reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The introduction of an amino group at the fourth carbon position in this compound introduces unique properties that make it a valuable intermediate in various synthetic pathways.
The< strong>structure of (4-aminobutyl)boronic acid consists of a boronic acid functional group attached to a butyl chain, which is further modified by an amino group. This structural configuration imparts both nucleophilicity and steric hindrance, making it an intriguing candidate for applications in drug development and material science. The< strong>CAS No. 751451-56-6 uniquely identifies this compound and ensures consistency in its documentation and usage across different research and industrial settings.
In recent years, there has been a surge in research focusing on boronic acid derivatives due to their potential applications in medicinal chemistry. Specifically, compounds like< strong>(4-aminobutyl)boronic acid have been explored for their role in the development of targeted therapies. For instance, boronic acids have shown promise in the creation of protease inhibitors, which are crucial in treating diseases such as cancer and inflammation-related disorders. The< strong>4-aminobutyl moiety enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations.
One of the most notable applications of< strong>(4-aminobutyl)boronic acid is in the realm of bioconjugation chemistry. Boronic acids can form reversible covalent bonds with diols, a property that has been exploited in the development of bioorthogonal chemistry techniques. These techniques allow for the selective modification of biomolecules, enabling researchers to design novel therapeutic agents with high precision. The< strong>CAS No. 751451-56-6 registry ensures that researchers can reliably source and utilize this compound in their experiments without ambiguity.
The synthesis of< strong>(4-aminobutyl)boronic acid typically involves multi-step organic reactions, starting from commercially available precursors such as 4-bromobutyric acid or 4-bromobutanamine. The introduction of the boronic acid group is often achieved through lithiation followed by reaction with trialkyl borates or through direct borylation methods. These synthetic routes have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
In addition to its pharmaceutical applications, (4-aminobutyl)boronic acid has found utility in materials science. Boron-containing materials are known for their unique electronic properties, making them suitable for use in semiconductors and advanced polymers. The< strong>4-aminobutyl side chain provides flexibility to these materials, enhancing their performance in various applications. Researchers are exploring its potential use in creating conductive polymers and organic light-emitting diodes (OLEDs), where precise control over molecular structure is essential.
The latest research on (4-aminobutyl)boronic acid has highlighted its role in developing novel catalysts for organic transformations. Boronic acids can act as ligands or intermediates in catalytic systems, facilitating reactions that would otherwise be challenging to achieve under conventional conditions. This has opened up new avenues for synthetic chemists to develop more efficient and sustainable chemical processes.
Evaluation studies have also demonstrated the< strong>Kd values (dissociation constants) associated with this compound when used as a ligand or inhibitor in biochemical assays. These studies provide critical insights into its binding affinity and interaction mechanisms with biological targets, which are essential parameters for drug design. The availability of accurate< strong>CAS No. 751451-56-6 data ensures that researchers can compare results across different studies and validate their findings.
The environmental impact of using (4-aminobutyl)boronic acid has also been a subject of interest. As part of green chemistry initiatives, researchers are investigating ways to minimize waste and improve reaction efficiencies when synthesizing this compound. Biocatalytic methods have been explored as alternatives to traditional synthetic routes, offering a more sustainable approach to producing boronic acid derivatives.
In conclusion, (4-aminobutyl)boronic acid (CAS No. 751451-56-6) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for pharmaceutical synthesis, bioconjugation chemistry, and materials science research.< strong>(4-Aminobutyl), when combined with the boronic acid functionality, offers a balance between reactivity and stability that is highly sought after in modern chemical research.
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